2-(Benzylsulfanyl)benzaldehyde
CAS No.: 24852-71-9
Cat. No.: VC7579563
Molecular Formula: C14H12OS
Molecular Weight: 228.31
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 24852-71-9 |
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Molecular Formula | C14H12OS |
Molecular Weight | 228.31 |
IUPAC Name | 2-benzylsulfanylbenzaldehyde |
Standard InChI | InChI=1S/C14H12OS/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-10H,11H2 |
Standard InChI Key | SWVKTJBDZNJLDT-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CSC2=CC=CC=C2C=O |
Introduction
Structural and Chemical Identity
2-(Benzylsulfanyl)benzaldehyde belongs to the class of benzaldehyde derivatives where a benzylsulfanyl moiety is ortho to the aldehyde functional group. The IUPAC name, 2-benzylsulfanylbenzaldehyde, reflects this substitution pattern. Key identifiers include:
Property | Value |
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Molecular Formula | C₁₄H₁₂OS |
Molecular Weight | 228.31 g/mol |
InChI | InChI=1S/C14H12OS/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-10H,11H2 |
SMILES | C1=CC=C(C=C1)CSC2=CC=CC=C2C=O |
The compound’s structure has been confirmed via spectroscopic and crystallographic methods, as discussed in subsequent sections .
Synthesis and Optimization
The synthesis of 2-(benzylsulfanyl)benzaldehyde typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. A validated protocol involves:
Procedure:
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Reactants: 2-Chlorobenzaldehyde (1.0 equiv), benzyl mercaptan (1.2 equiv), potassium hydroxide (1.1 equiv).
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Solvent: Anhydrous ethanol (95%).
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Conditions: Reflux at 80°C for 24 hours under nitrogen atmosphere.
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Workup: Precipitation in cold ethanol, followed by purification via silica gel chromatography (hexane/ethyl acetate, 4:1) .
Yield Optimization:
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Increasing the benzyl mercaptan equivalency to 1.5 improves yield (70→85%) by driving the reaction to completion.
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Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .
Challenges:
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Competing oxidation of the thioether to sulfone under prolonged heating.
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Steric hindrance at the 2-position reduces reactivity compared to para-substituted analogs.
Property | Observation |
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Melting Point | Not reported |
Solubility | Moderate in ethanol, DCM |
Stability | Air-sensitive (sulfide oxidation risk) |
The aldehyde group’s electron-withdrawing nature lowers the thioether’s oxidation potential compared to alkyl sulfides.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃):
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¹³C NMR (CDCl₃):
Infrared Spectroscopy (IR)
Mass Spectrometry
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ESI-MS: m/z 229.07 [M+H]⁺ (calculated: 228.31).
Crystallographic Analysis and Hirshfeld Surface Studies
Single-crystal X-ray diffraction reveals:
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Crystal System: Monoclinic, space group P2₁/c.
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Key Interactions:
Hirshfeld Surface Analysis:
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Contact Contributions:
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H···H: 58.2%.
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C···H: 28.1%.
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S···H: 6.7%.
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Fingerprint Plots: Confirm the absence of strong hydrogen bonds .
Reactivity and Applications in Organic Synthesis
Aldehyde Functionalization
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Condensation Reactions: Forms chalcones with acetophenones under basic conditions (e.g., Claisen-Schmidt).
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Reduction: NaBH₄ reduces the aldehyde to a primary alcohol (-CH₂OH).
Sulfur-Based Modifications
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Oxidation: H₂O₂/CH₃COOH converts the thioether to sulfone (-SO₂-).
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Nucleophilic Substitution: Displacement of benzyl group by amines or thiols.
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